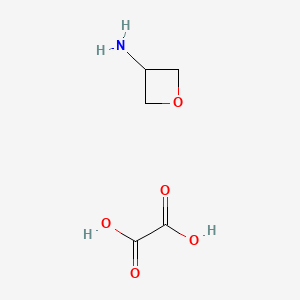

Oxetan-3-amine oxalate

Description

Properties

IUPAC Name |

oxalic acid;oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.C2H2O4/c4-3-1-5-2-3;3-1(4)2(5)6/h3H,1-2,4H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMHGPTXGGRNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry

An In-depth Technical Guide to Oxetan-3-amine Oxalate: Properties, Synthesis, and Application in Modern Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with improved physicochemical and pharmacokinetic properties is paramount. Historically, medicinal chemists have often relied on aromatic, conformationally rigid ring systems. However, the focus has increasingly shifted towards saturated, three-dimensional scaffolds that can offer superior properties, including enhanced solubility and improved metabolic stability. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a uniquely valuable structural motif.[1][2]

The inherent ring strain of the oxetane moiety does not render it inherently unstable; rather, it imparts a distinct conformational preference and electronic character that can be leveraged by drug designers.[3] The oxygen atom's strong inductive electron-withdrawing effect significantly influences the properties of substituents, particularly at the 3-position.[2] This guide focuses on oxetan-3-amine and its oxalate salt, a key building block that exemplifies the strategic advantages of incorporating this strained ring system into advanced pharmaceutical candidates.

PART 1: Core Chemical and Structural Properties

Oxetan-3-amine is a versatile synthetic intermediate whose utility is enhanced by its formulation as an oxalate salt. The salt form typically improves handling, stability, and aqueous solubility compared to the volatile and potentially hygroscopic free base.[4]

Structural and Physicochemical Data

The core structure consists of a puckered four-membered oxetane ring with a primary amine substituent at the C3 position. The formation of the oxalate salt involves a straightforward acid-base reaction, where the basic amine is protonated by the two acidic protons of oxalic acid.

| Property | Oxetan-3-amine (Free Base) | Oxalic Acid | This compound (Predicted/Combined) |

| CAS Number | 21635-88-1 | 144-62-7 | Not explicitly assigned; a mixture of components. |

| Molecular Formula | C₃H₇NO | C₂H₂O₄ | C₅H₉NO₅ |

| Molecular Weight | 73.09 g/mol | 90.03 g/mol | 163.13 g/mol |

| Appearance | Colorless liquid | White crystalline solid | White to off-white solid |

| Density | 1.042 g/mL at 25 °C | 1.9 g/cm³ (anhydrous) | Data not available |

| Boiling Point | Data not available; likely volatile | 149 to 160 °C (decomposes) | Not applicable; solid |

| Melting Point | Data not available | 189.5 °C (decomposes) | Data not available; expected to be a high-melting solid |

| Solubility | Miscible with water and polar organic solvents | Soluble in water, ethanol, ether | Expected to have good aqueous solubility[4] |

| SMILES | NC1COC1 | O=C(O)C(=O)O | NC1COC1.O=C(O)C(=O)O |

| InChI Key | OJEOJUQOECNDND-UHFFFAOYSA-N | MUBZPKHOEPUJKR-UHFFFAOYSA-N | Data not available |

The Structural Impact of the Oxetane Ring

The defining feature of oxetan-3-amine is the influence of the oxetane ring on the amine's basicity. The electronegative oxygen atom exerts a potent inductive effect through the sigma bond framework, withdrawing electron density from the C3 position.

Causality Behind Experimental Choices: This inductive pull significantly lowers the electron density on the nitrogen atom, thereby reducing its ability to accept a proton. As a result, the basicity (pKa) of the amine is substantially attenuated compared to a simple alkyl amine. It has been demonstrated that an oxetane alpha to an amine can reduce its pKa by as much as 2.7 units.[2] This is a critical feature in drug design, as high basicity is often associated with off-target effects (e.g., hERG channel binding, phospholipidosis) and poor cell permeability. The use of oxetan-3-amine allows for the introduction of a basic nitrogen center while mitigating these liabilities.

Caption: Logical flow of the oxetane ring's influence on amine properties for drug discovery.

PART 2: Synthesis and Formulation

The preparation of this compound is a two-step process involving the synthesis of the free base followed by salt formation. The most common and scalable route begins with the commercially available oxetan-3-one.[3][5]

Experimental Protocol: Synthesis of Oxetan-3-amine

This protocol describes a standard reductive amination of oxetan-3-one.

Trustworthiness & Self-Validation: The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate. It is milder and more selective for imines/iminium ions than other hydrides like sodium borohydride, and the reaction can be performed in a single pot without the need to isolate the intermediate imine. The reaction progress should be monitored by TLC or LC-MS to ensure complete consumption of the starting ketone before workup.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add ammonium acetate (~5-10 eq).

-

Iminium Formation: Stir the mixture for 30-60 minutes at room temperature to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (STAB, ~1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until LC-MS analysis indicates full conversion.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude oxetan-3-amine can be purified by distillation or used directly in the next step.

Experimental Protocol: Oxalate Salt Formation

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude or purified oxetan-3-amine (1.0 eq) in a suitable solvent such as isopropanol (IPA) or ethanol.

-

Acid Addition: In a separate flask, dissolve oxalic acid (1.0 eq) in a minimal amount of the same solvent, heating gently if necessary.

-

Precipitation: Add the oxalic acid solution dropwise to the stirred amine solution at room temperature. A precipitate should form.

-

Crystallization: Stir the resulting slurry for 1-2 hours at room temperature, then cool to 0-5 °C to maximize precipitation.

-

Isolation: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum to yield this compound as a crystalline solid.

Sources

Navigating the Solubility Landscape of Oxetan-3-amine Oxalate: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

Theoretical Underpinnings of Oxetan-3-amine Oxalate Solubility

The solubility of this compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. As a salt, the dissolution process involves overcoming the lattice energy of the crystal and the solvation of the resulting oxetan-3-ammonium cation and oxalate anion. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.[2]

Key Molecular Features Influencing Solubility:

-

The Oxetane Ring: The strained four-membered ether ring is polar and can act as a hydrogen bond acceptor, a property known to enhance solubility in polar solvents.[1][3]

-

The Amine Group: The primary amine is a key site for protonation and a strong hydrogen bond donor, significantly influencing interactions with protic solvents.

-

The Oxalate Anion: As a dicarboxylate, the oxalate anion can participate in multiple hydrogen bonding interactions and ionic interactions.

-

Ionic Nature: As a salt, the compound's solubility will be highly dependent on the solvent's polarity and its ability to solvate ions.

Based on these features, a qualitative prediction of solubility in various solvent classes can be hypothesized:

-

High Expected Solubility: In polar protic solvents like methanol, ethanol, and water, due to strong hydrogen bonding and ion-dipole interactions.

-

Moderate Expected Solubility: In polar aprotic solvents such as DMSO and DMF, which can solvate the cation but are less effective at solvating the anion through hydrogen bonding.

-

Low to Negligible Expected Solubility: In nonpolar solvents like hexane, toluene, and diethyl ether, which lack the ability to effectively solvate the ionic species.

The following diagram illustrates the key interactions expected to drive the dissolution of this compound in a polar protic solvent.

Caption: Solvation of the oxetan-3-ammonium cation and oxalate anion by a polar protic solvent.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a crystalline compound is the shake-flask method.[1][4][5] This method, when properly executed, provides the thermodynamic solubility, which is a critical parameter for understanding the intrinsic dissolution behavior of a drug substance.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic solubility of this compound in a given organic solvent.

Materials and Equipment:

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Workflow Diagram:

Sources

Synthesis and characterization of Oxetan-3-amine oxalate

An In-Depth Technical Guide to the Synthesis and Characterization of Oxetan-3-amine Oxalate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable building block in modern drug discovery. Oxetane rings are increasingly utilized as versatile scaffolds in medicinal chemistry to modulate the physicochemical properties of lead compounds, such as aqueous solubility, lipophilicity, and metabolic stability.[1][2][3] The conversion of the parent amine to its oxalate salt enhances its stability, purity, and handling characteristics, making it an ideal starting material for further synthetic transformations.[1][4] This document details a robust synthetic pathway, outlines rigorous characterization protocols, and explains the scientific rationale behind the experimental choices, offering researchers and drug development professionals a field-proven guide to this important chemical entity.

Introduction: The Strategic Importance of the Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in medicinal chemistry.[2][5] Its incorporation into molecular frameworks can lead to profound improvements in key drug-like properties. The strained ring system serves as a unique hydrogen bond acceptor and can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[3][6] This substitution can positively influence cell permeability, reduce metabolic degradation, and enhance binding affinity to biological targets.

Oxetan-3-amine, specifically, is a critical precursor for a wide range of 3-substituted oxetanes.[7][8] However, as a low molecular weight amine, it can be volatile and hygroscopic in its free base form, posing challenges for accurate handling and storage. The formation of a stable, crystalline salt with a dicarboxylic acid like oxalic acid is a standard and highly effective strategy to overcome these issues.[4][9] The resulting this compound is a non-hygroscopic, free-flowing solid with improved purity and a well-defined stoichiometry, ensuring reproducibility in subsequent synthetic applications.

Synthesis of this compound

The synthesis is logically approached as a two-stage process: first, the formation of the Oxetan-3-amine free base from a commercially available precursor, followed by the stoichiometric salt formation with oxalic acid.

Stage 1: Synthesis of Oxetan-3-amine Free Base

The most efficient and common pathway to Oxetan-3-amine is the reductive amination of Oxetan-3-one. This method offers high yields and operational simplicity.

Causality of Experimental Choices:

-

Starting Material: Oxetan-3-one is a readily available and stable precursor, making it an ideal starting point for the synthesis.[6]

-

Reaction: Reductive amination is a well-established, high-yielding reaction for converting ketones to amines. Using ammonia provides the primary amine directly.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or a similar hydride-based reducing agent is selective for the iminium intermediate formed in situ, minimizing the reduction of the starting ketone. For a safer, more scalable process, catalytic hydrogenation over a palladium or nickel catalyst is an excellent alternative.

-

Solvent: A protic solvent like methanol or ethanol is ideal as it readily dissolves the ammonia source and the ketone, facilitating the reaction.

Stage 2: Formation of the Oxalate Salt

This stage involves a straightforward acid-base reaction between the synthesized Oxetan-3-amine and oxalic acid.

Causality of Experimental Choices:

-

Acid Selection: Oxalic acid is a divalent, strong organic acid that forms highly crystalline and stable salts with amines.[10] Its use ensures the formation of a well-defined 1:1 salt.

-

Solvent System: A solvent in which the free base and oxalic acid are soluble, but the resulting oxalate salt is insoluble, is chosen to drive the reaction to completion via precipitation.[9] Isopropanol (IPA) or ethanol are excellent choices for this purpose.[9][11] This methodology allows for the isolation of a highly pure product directly from the reaction mixture, often negating the need for more complex purification techniques.

The overall synthetic workflow is depicted below.

Figure 1: Synthetic workflow for this compound.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stoichiometry of the final product. A multi-technique approach provides a self-validating system, ensuring the material meets the standards required for research and development.

Figure 2: Analytical workflow for product validation.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques to confirm the covalent structure of the oxetane cation.[1]

-

¹H NMR: The spectrum in a solvent like D₂O will show characteristic triplets for the oxetane ring protons (CH₂) due to coupling with each other. The methine proton (CH) will appear as a quintet. The absence of a volatile amine smell and the integration corresponding to the structure confirms salt formation.

-

¹³C NMR: The spectrum will show distinct signals for the oxetane ring carbons and a downfield signal for the carboxylate carbon of the oxalate anion.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of key functional groups.

-

A broad absorption band in the 3200-2800 cm⁻¹ range is characteristic of the ammonium (N-H) stretching vibrations.

-

Strong C=O stretching bands around 1700 cm⁻¹ are indicative of the oxalate carboxyl groups.[12]

-

A C-O-C stretching band for the oxetane ether linkage will be present, typically around 1100-1000 cm⁻¹.

-

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is used to confirm the molecular weight of the cationic component.[1]

-

The expected peak will correspond to the protonated free base [C₃H₇NO + H]⁺. The oxalate counter-ion is not observed in positive mode.

-

Purity and Stoichiometry Assessment

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[1] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like TFA or formic acid) and UV detection is a standard method. A single sharp peak indicates high purity.

-

Elemental Analysis (C, H, N): This is a critical technique to confirm the overall molecular formula and the 1:1 stoichiometry of the amine and oxalic acid.[1] The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen must align with the theoretical values for the C₅H₉NO₅ formula.

-

Melting Point (mp): A sharp and distinct melting point is a reliable indicator of the purity of a crystalline solid.[9]

Expected Analytical Data

| Technique | Parameter | Expected Observation |

| ¹H NMR (D₂O) | Chemical Shift (δ) | ~4.8-5.0 ppm (t, 4H, oxetane CH₂); ~4.2-4.4 ppm (m, 1H, oxetane CH) |

| ¹³C NMR (D₂O) | Chemical Shift (δ) | ~167 ppm (oxalate C=O); ~75 ppm (oxetane CH₂); ~40 ppm (oxetane CH) |

| FTIR (ATR) | Wavenumber (cm⁻¹) | 3200-2800 (N-H stretch); ~1700 (C=O stretch); ~1100 (C-O-C stretch) |

| MS (ESI+) | m/z | 74.05 [M+H]⁺ (corresponding to C₃H₇NO) |

| Elemental Analysis | % Composition | C: 36.81, H: 5.56, N: 8.59 (Theoretical for C₅H₉NO₅) |

| Melting Point | Range | A sharp range, e.g., 152-154 °C (literature values may vary)[9] |

Detailed Experimental Protocols

Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All procedures should be conducted within a certified fume hood. Oxalic acid is toxic and corrosive.[13]

Protocol: Synthesis of Oxetan-3-amine

-

To a solution of Oxetan-3-one (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (5.0 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).

-

Pressurize the reaction vessel with hydrogen gas (H₂) to 50 psi.

-

Stir the reaction vigorously at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield crude Oxetan-3-amine as an oil. This crude product is typically used directly in the next step without further purification.

Protocol: Formation of this compound

-

Dissolve the crude Oxetan-3-amine (1.0 eq) in isopropanol (IPA, ~5 mL per gram of amine).

-

In a separate flask, dissolve anhydrous oxalic acid (1.05 eq) in IPA (~10 mL per gram of acid), warming gently if necessary.

-

Slowly add the oxalic acid solution dropwise to the stirring amine solution at room temperature.[9]

-

A white precipitate will form almost immediately.

-

Continue stirring the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

-

Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold IPA, followed by diethyl ether.

-

Dry the solid under vacuum at 40-50 °C to a constant weight to yield pure this compound.

Conclusion

This guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of this compound. The presented two-stage synthesis is efficient and scalable, while the multi-faceted analytical workflow ensures the production of a high-purity, structurally-verified final product. By converting the volatile free amine into a stable, crystalline oxalate salt, researchers are equipped with a reliable and easy-to-handle building block, poised for incorporation into diverse molecular architectures in the pursuit of novel therapeutics.

References

-

Ye, L., He, W., & Zhang, L. (2009). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society. Available at: [Link]

-

Wuts, P. G. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. Available at: [Link]

-

ResearchGate. FTIR spectra of a) Escitoporam oxalate Pure API b) Escitoporam oxalate ODF | Download Scientific Diagram. ResearchGate. Available at: [Link]

- Google Patents. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines. Google Patents.

-

Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available at: [Link]

-

PrepChem.com. Synthesis of oxalate salt. PrepChem.com. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of oxetan-3-ones. Organic Chemistry Portal. Available at: [Link]

- Google Patents. Preparation method of 3-aminomethyl oxetane and its organic acid salts. Google Patents.

-

MDPI. Chemical Space Exploration of Oxetanes. MDPI. Available at: [Link]

-

PubChem - NIH. Thiophen-3-amine oxalate. PubChem. Available at: [Link]

-

ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Atlantis Press. Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]

-

Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Available at: [Link]

-

Wikipedia. Oxalic acid. Wikipedia. Available at: [Link]

-

Sciencemadness.org. Forming oxalte salts of amines. Sciencemadness.org. Available at: [Link]

-

EPTQ. Chemical analysis in amine system operations. EPTQ. Available at: [Link]

-

Wikipedia. Sodium oxalate. Wikipedia. Available at: [Link]

-

PMC - NIH. Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH. Available at: [Link]

-

Reddit. Analytical methods to determine if a compound is in the form of a salt. Reddit. Available at: [Link]

-

ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). ResearchGate. Available at: [Link]

Sources

- 1. 3-Aminomethyl-3-(hydroxymethyl)oxetane Oxalate|CAS 1434142-00-3 [benchchem.com]

- 2. connectjournals.com [connectjournals.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. CN102875499A - Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. Oxalic acid - Wikipedia [en.wikipedia.org]

- 11. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

- 13. Thiophen-3-amine oxalate | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]

Oxetan-3-amine Oxalate (CAS 1193389-20-6): A Technical Guide for Drug Discovery Professionals

Introduction: The Rising Prominence of the Oxetane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. Among these, the oxetane ring, a four-membered ether, has garnered significant attention for its ability to confer a unique combination of desirable attributes.[1][2] Unlike its more flexible five- and six-membered counterparts, the inherent ring strain of the oxetane moiety imparts a distinct three-dimensional geometry, which can enhance binding affinity and specificity to biological targets.[3] Furthermore, the presence of the oxygen atom within the ring introduces polarity and hydrogen bond accepting capabilities, often leading to improved aqueous solubility and metabolic stability when compared to gem-dimethyl or carbonyl isosteres.[4][5][6]

This guide provides an in-depth technical overview of Oxetan-3-amine oxalate (CAS 1193389-20-6), a key building block that leverages the advantageous properties of the oxetane scaffold. We will delve into its synthesis, purification, and analytical characterization, as well as its strategic applications in the design and development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this versatile synthetic intermediate.

Physicochemical Properties and the Strategic Advantage of the Oxalate Salt

Oxetan-3-amine, the free base of the title compound, is a valuable building block in its own right. The primary amine at the 3-position serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and nucleophilic aromatic substitution.[4][7] The incorporation of the oxetane ring adjacent to the amine has a notable influence on its basicity, reducing the pKa compared to acyclic analogues. This modulation of basicity can be critical in drug design to fine-tune interactions with biological targets and to optimize pharmacokinetic profiles.[6]

The selection of the oxalate salt form for Oxetan-3-amine is a deliberate and strategic choice aimed at improving the handling, purification, and overall quality of the material. Oxalate salts of amines are often crystalline solids, which facilitates their isolation and purification through recrystallization. This process is highly effective at removing process-related impurities, leading to a final product with high purity.[2] Furthermore, the formation of the oxalate salt can enhance the stability of the amine, protecting it from degradation during storage.

| Property | Value/Description | Source(s) |

| CAS Number | 1193389-20-6 | N/A |

| Molecular Formula | C₅H₉NO₅ | [8] |

| Molecular Weight | 163.13 g/mol | [8] |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in water, limited solubility in organic solvents | [9] |

| Storage | 2-8°C, under inert atmosphere | [10] |

Synthesis and Purification: A Reliable Pathway to High-Purity this compound

The synthesis of this compound is typically achieved through a multi-step sequence starting from the commercially available oxetan-3-one. The following protocol outlines a robust and scalable approach to generate high-purity material.

Experimental Protocol: Synthesis of this compound

Step 1: Reductive Amination of Oxetan-3-one

-

Reaction Setup: To a solution of oxetan-3-one in a suitable solvent (e.g., methanol, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon), add a source of ammonia (e.g., ammonium acetate, ammonia in methanol).

-

Reductant Addition: Cool the reaction mixture to 0°C and add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) portion-wise, maintaining the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Oxetan-3-amine.

Step 2: Oxalate Salt Formation and Purification

-

Salt Formation: Dissolve the crude Oxetan-3-amine in a suitable solvent (e.g., isopropanol, ethanol). In a separate flask, prepare a solution of oxalic acid (1 equivalent) in the same solvent.

-

Precipitation: Slowly add the oxalic acid solution to the amine solution with stirring. A precipitate of this compound should form.

-

Recrystallization: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration and wash with a small amount of cold solvent. For higher purity, the solid can be recrystallized from a suitable solvent system (e.g., ethanol/water).

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Causality in Experimental Choices:

-

Choice of Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are preferred for reductive aminations as they are milder and more selective than other hydride reagents, minimizing side reactions.[7]

-

pH Adjustment: The basic workup in Step 1 is crucial to ensure the amine is in its free base form, allowing for efficient extraction into an organic solvent.

-

Solvent for Salt Formation: Isopropanol and ethanol are good choices for the oxalate salt formation as they provide a balance of solubility for the reactants and insolubility for the product, driving the precipitation.[2]

Diagram: Synthetic Workflow for this compound

Caption: Synthetic pathway from oxetan-3-one to pure this compound.

Analytical Quality Control: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is paramount to ensure the quality and suitability of this compound for downstream applications in drug discovery. A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and assess the purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. The characteristic signals for the oxetane ring protons are typically observed as multiplets in the range of 4.5-5.0 ppm. The proton on the carbon bearing the amino group and the amine protons will also have distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the oxetane ring, with the carbon attached to the oxygen appearing at a higher chemical shift. The carbon of the oxalate counterion will also be present.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound. A reverse-phase HPLC method is typically employed.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile with 0.1% TFA or Formic Acid |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (due to lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

Rationale for Method Parameters:

-

C18 Column: A C18 column is a versatile and commonly used stationary phase for the separation of a wide range of small molecules.

-

Acidic Modifier: The addition of an acid like TFA or formic acid to the mobile phase helps to protonate the amine, leading to sharper peaks and better chromatography.

-

UV Detection: While the molecule lacks a strong chromophore, detection at low UV wavelengths (around 210 nm) is often feasible. ELSD is a good alternative for compounds without a UV chromophore.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this purpose. The mass spectrum will show a peak corresponding to the protonated free base [M+H]⁺.

Diagram: Analytical Workflow for Quality Control

Caption: A multi-technique approach for the analytical characterization of this compound.

Applications in Drug Discovery: A Versatile Scaffold for Novel Therapeutics

The Oxetan-3-amine scaffold is a valuable building block for the synthesis of a diverse range of biologically active molecules. Its incorporation into drug candidates has been shown to improve key properties such as solubility, metabolic stability, and cell permeability.[1][6]

Examples of Therapeutic Areas and Targets:

-

Kinase Inhibitors: The oxetane moiety has been incorporated into numerous kinase inhibitors, where it can serve as a hinge-binding element or as a means to improve the overall drug-like properties of the molecule.[6]

-

Central Nervousous System (CNS) Agents: The ability of the oxetane ring to improve solubility and permeability can be advantageous for developing drugs that need to cross the blood-brain barrier.

-

Antiviral and Antibacterial Agents: The unique structural and electronic properties of the oxetane ring can be exploited to design novel antiviral and antibacterial compounds with improved efficacy and resistance profiles.

The primary amine of Oxetan-3-amine provides a convenient attachment point for coupling to various scaffolds and pharmacophores. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Supplier Information for this compound (CAS 1193389-20-6)

A number of chemical suppliers offer this compound. When selecting a supplier, it is important to consider factors such as purity, availability, and the availability of comprehensive analytical data.

| Supplier | Product Number | Reported Purity |

| BLD Pharmatech | BD289695 | 98+% |

| ChemScene | CS-0089651 | 98+% |

| SynQuest Laboratories | 4H30-1-7V | Contact for details |

Note: This is not an exhaustive list, and availability and specifications may vary. It is recommended to contact the suppliers directly for the most up-to-date information.

Conclusion

This compound is a strategically important building block for modern drug discovery. Its unique combination of a versatile primary amine and the beneficial physicochemical properties imparted by the oxetane ring makes it an attractive starting material for the synthesis of novel therapeutic agents. This guide has provided a comprehensive technical overview of its synthesis, purification, and analytical characterization, as well as its applications in medicinal chemistry. By understanding the principles and methodologies outlined herein, researchers can effectively leverage this valuable compound in their efforts to develop the next generation of innovative medicines.

References

- García-Reyes, B., et al. (2021). Chemical Space Exploration of Oxetanes. Molecules, 26(11), 3185.

-

PubChem. (n.d.). Thiophen-3-amine oxalate. Retrieved from [Link]

-

APL Services. (n.d.). Amines Purification - HSAS Removal Unit (RU). Retrieved from [Link]

- Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13031–13069.

-

ScienceMadness. (2009). Forming oxalate salts of amines. Retrieved from [Link]

- Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns.

- Jurca, T., et al. (2024). Amine‐Functionalized Triazolate‐Based Metal–Organic Frameworks for Enhanced Diluted CO2 Capture Performance.

- Boehringer Ingelheim International GmbH. (2013). Methods for making oxetan-3-ylmethanamines.

- Taylor & Francis Online. (2024). Synthetic oxetanes in drug discovery: where are we in 2025?

- AiFChem. (2026). Oxetane Building Blocks: Essential Guide for Modern Drug Discovery.

- RSC Publishing. (2018).

- Knight, J., et al. (2016). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion.

- Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).

- ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.

- Ndigwe, C. K., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23.

- Helda. (2016).

-

ATB. (n.d.). Oxetane | C3H6O | MD Topology | NMR | X-Ray. Retrieved from [Link]

- Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol.

-

Wikipedia. (n.d.). Ammonium oxalate. Retrieved from [Link]

- ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1).

- ResearchGate. (2014). (PDF)

- Connect Journals. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.

Sources

- 1. Thiophen-3-amine oxalate | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine‐Functionalized Triazolate‐Based Metal–Organic Frameworks for Enhanced Diluted CO2 Capture Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CAS 491588-41-1: oxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 10. amines.com [amines.com]

An In-depth Technical Guide: The Ascendant Role of Oxetane Scaffolds in Modern Medicinal Chemistry

Introduction: Beyond Flatland—The Rise of a Four-Membered Ring

For decades, medicinal chemistry has been dominated by aromatic, sp²-rich scaffolds. While effective, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The field's recent pivot towards increasing the three-dimensionality (3D) of drug candidates has thrust a once-overlooked heterocyclic scaffold into the limelight: the oxetane.[1][2] This small, four-membered cyclic ether is no longer a synthetic curiosity but a powerful tool for sculpting molecular properties.[1][3]

The strategic incorporation of an oxetane ring can profoundly and beneficially influence a molecule's aqueous solubility, metabolic stability, lipophilicity, and even the basicity of nearby functional groups.[3][4] Its journey from a component of the complex natural product paclitaxel (Taxol®) to a validated motif in fully synthetic drugs is a testament to its utility.[1][2][5] This guide provides a technical overview of why and how oxetane scaffolds are leveraged in modern drug discovery, offering insights into their structural benefits, role as versatile bioisosteres, and the synthetic strategies enabling their use.

The Oxetane Advantage: Engineering Superior Physicochemical Properties

The power of the oxetane scaffold lies in its unique combination of steric and electronic properties. The inherent ring strain (approx. 106 kJ·mol⁻¹) and the polarity imparted by the oxygen atom create a motif that is compact, rigid, and polar.[3][4] These features directly translate into solutions for common drug development challenges.

Enhancing Aqueous Solubility and Reducing Lipophilicity

A primary challenge in drug design is balancing the lipophilicity required for membrane permeability with the aqueous solubility needed for formulation and distribution. The oxetane moiety is an excellent tool for this optimization.

-

Causality: The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, increasing the polarity of the local molecular environment.[4] This often leads to a measurable decrease in the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), key measures of lipophilicity.[1] Unlike the addition of more traditional polar groups (e.g., hydroxyls or amines), the oxetane adds minimal molecular weight and can simultaneously provide steric bulk, a concept sometimes referred to as a "polar snorkel" that can improve interactions in an aqueous environment without sacrificing binding affinity.[3]

A compelling example comes from a program at Pfizer targeting the EZH2 enzyme. The initial lead compound was potent but suffered from extensive metabolism and poor permeability. Replacing an aromatic dimethylisoxazole group with a sp³-rich, oxetane-containing fragment led to the clinical candidate PF-06821497. This modification dramatically improved thermodynamic solubility by 150-fold while maintaining potent activity.[6]

Improving Metabolic Stability

Metabolic lability, particularly oxidation by cytochrome P450 (CYP) enzymes, is a frequent cause of drug candidate failure. Oxetanes serve as robust "metabolic blockers."

-

Causality: The C-H bonds on an oxetane ring are less susceptible to enzymatic oxidation compared to those in more electron-rich or sterically accessible positions, such as on a gem-dimethyl group or in larger cyclic ethers like tetrahydrofuran (THF).[3] By replacing a metabolically vulnerable group with an oxetane, chemists can shield a "soft spot" from CYP-mediated metabolism, thereby increasing the compound's half-life.[3] Studies have shown that the metabolic stability of oxetane derivatives is directly linked to their increased polarity and reduced lipophilicity.[3]

The stability of the oxetane ring itself is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes are particularly stable because the substituents sterically hinder the approach of nucleophiles or enzymes to the ring's C-O bonds.[1][5][7]

Modulating Basicity (pKa)

For drug candidates containing basic amine groups, precise control over pKa is critical for managing off-target effects (e.g., hERG channel inhibition), optimizing cell permeability, and avoiding lysosomal trapping.

-

Causality: The oxetane ring is an electron-withdrawing group due to the electronegativity of the ring oxygen.[6] When placed adjacent to a basic nitrogen atom, the oxetane inductively lowers the electron density on the nitrogen, thereby reducing its basicity (lowering the pKa).[2][6] This subtle modulation allows for fine-tuning of a molecule's ionization state at physiological pH, which can significantly improve its overall pharmacokinetic profile.[6] In the development of Bruton's tyrosine kinase (BTK) inhibitors like fenebrutinib, an oxetane was strategically installed to reduce the pKa of a nearby amine from 4.0 to 2.8, mitigating hERG liability while improving cell potency.[2]

The Oxetane as a Modern Bioisostere

Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry. The oxetane has emerged as a versatile and highly effective bioisostere for several common motifs.[1][4]

gem-Dimethyl Group Replacement

The gem-dimethyl group is often used to block metabolic oxidation or to provide steric bulk. However, it significantly increases lipophilicity.

-

Rationale: A 3,3-disubstituted oxetane occupies a similar volume to a gem-dimethyl group but is significantly more polar.[4] Seminal work by Carreira and collaborators demonstrated that this substitution can block metabolic weak spots without the undesirable increase in lipophilicity.[5] This allows for the preservation of potency while simultaneously improving the overall "drug-likeness" of the molecule.[3]

Carbonyl Group Replacement

Ketones and other carbonyl groups can be susceptible to metabolic reduction and often enforce a planar geometry.

-

Rationale: An oxetane can mimic the hydrogen-bonding ability, dipole moment, and lone pair orientation of a carbonyl group.[1][5] However, it introduces a rigid, sp³-hybridized 3D character and is generally more resistant to metabolic transformations.[5] This replacement can lead to improved metabolic stability and novel binding interactions due to the change in geometry.[5]

Carboxylic Acid and Other Replacements

More recently, 3-oxetanols have been explored as bioisosteres for carboxylic acids.[8][9] While less acidic and non-anionic at physiological pH, they can replicate key hydrogen-bonding interactions with biological targets.[8] This can be advantageous for improving membrane permeability.[8]

| Original Group | Oxetane Bioisostere | Key Advantages of Replacement | Reference |

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Blocks metabolism without increasing lipophilicity; improves solubility. | [4][5] |

| Carbonyl (Ketone) | 3-Oxo-impersonator Oxetane | Increases metabolic stability; introduces 3D geometry; maintains H-bonding. | [1][5][10] |

| Carboxylic Acid | 3-Oxetanol | Increases lipophilicity and permeability; removes acidic proton. | [8][9] |

| Tetrahydrofuran (THF) | Oxetane | Reduces lipophilicity; often improves metabolic stability. | [2][3] |

Synthetic Methodologies for Oxetane Incorporation

The increasing demand for oxetane-containing building blocks has spurred significant innovation in synthetic chemistry. While historically challenging to access, robust and scalable methods are now available.[11]

The Paternò–Büchi Reaction

One of the most classic methods for forming an oxetane ring is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene.[12]

-

Mechanism: The reaction is initiated by UV light, which excites the carbonyl compound to its triplet state. This excited species then adds to the ground-state alkene to form the four-membered oxetane ring.[12][13]

-

Application: This method is powerful for creating structurally complex and spirocyclic oxetanes.[14] Recent advances have enabled this reaction using visible light and a photocatalyst, improving its safety, scalability, and functional group tolerance.[13]

Intramolecular Cyclization (Williamson Ether Synthesis)

A highly reliable and common method involves the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and a hydroxyl group at the other.

-

Mechanism: This is a variation of the classic Williamson ether synthesis. A base is used to deprotonate the hydroxyl group, which then acts as a nucleophile, displacing the leaving group at the 3-position to form the strained four-membered ring.

-

Application: This is a workhorse strategy for installing the oxetane ring in complex molecules and has been used in several total syntheses of Taxol.[15]

Synthesis from Oxetan-3-one

The commercial availability of oxetan-3-one has provided a versatile starting point for a vast array of functionalized oxetanes.[16]

-

Application: Oxetan-3-one can undergo a wide range of standard ketone functionalization reactions, such as the Horner-Wadsworth-Emmons reaction to form α,β-unsaturated esters, or the Strecker synthesis to generate precursors for oxetane amino acids.[16] These intermediates can then be elaborated into diverse building blocks for drug discovery programs.[11][16]

Protocol: Synthesis of a 3-Amino-3-Substituted Oxetane via Strecker Reaction

This protocol describes a self-validating system for generating an α-amino nitrile on the oxetane scaffold, a key precursor for oxetane-containing amino acids.

Objective: To synthesize 3-cyano-3-(dibenzylamino)oxetane from oxetan-3-one.

Materials:

-

Oxetan-3-one (1.0 eq)

-

Dibenzylamine (1.1 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.2 eq)

-

Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add oxetan-3-one and dry dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Amine Addition: Add dibenzylamine dropwise to the cooled solution. Stir the mixture at 0 °C for 15 minutes. Causality: This step forms the iminium ion intermediate in situ, which is the electrophile for the subsequent cyanide addition.

-

Cyanide Addition: Add trimethylsilyl cyanide (TMSCN) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Causality: TMSCN serves as a safe and effective source of nucleophilic cyanide, which attacks the iminium carbon to form the stable α-amino nitrile product.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-cyano-3-(dibenzylamino)oxetane. Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic signals for the oxetane ring protons and the newly formed quaternary center.

Case Studies: Oxetanes in Clinical and Preclinical Candidates

The theoretical benefits of oxetanes are borne out in numerous real-world drug discovery campaigns.

-

EZH2 Inhibitors (e.g., PF-06821497): As previously mentioned, Pfizer's strategic use of an oxetane-containing fragment was pivotal in overcoming poor solubility and metabolic instability, advancing the compound to clinical trials.[6]

-

Dual Leucine Zipper Kinase (DLK) Inhibitors: Genentech developed potent DLK inhibitors for neurodegenerative diseases. By incorporating an oxetane adjacent to a piperidine ring, they successfully reduced the piperidine's basicity, which is crucial for limiting efflux and achieving brain penetration.[6]

-

GPR119 Agonists: AstraZeneca, in a program for diabetes treatment, faced poor aqueous solubility with a lead compound (24 µM). Replacing a tert-butyl group with a trifluoromethyl oxetane moiety boosted solubility to 116 µM and improved metabolic stability, demonstrating the power of oxetanes as less lipophilic bioisosteres.[6]

Conclusion and Future Outlook

The oxetane scaffold has firmly established itself as a vital component of the modern medicinal chemistry toolbox.[16] Its ability to confer favorable physicochemical properties—enhancing solubility, improving metabolic stability, and modulating basicity—makes it an invaluable asset for overcoming common drug development hurdles.[1][3] The validation of oxetanes as effective bioisosteres for problematic groups like gem-dimethyl and carbonyls provides chemists with a rational design strategy to improve lead compounds.[4][5]

As synthetic methodologies continue to advance, providing even greater access to novel and diverse oxetane building blocks, we can expect to see their application expand further.[11] The future will likely involve the use of oxetanes not just as peripheral property modulators, but as core scaffolding elements that define the fundamental structure and binding of new therapeutic agents. For researchers and drug development professionals, a deep understanding of the chemistry and strategic application of oxetanes is no longer optional—it is essential for designing the next generation of medicines.

References

-

Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL: [Link]

-

Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL: [Link]

-

Title: Oxetanes in Drug Discovery Campaigns Source: PMC - NIH URL: [Link]

-

Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis Online URL: [Link]

-

Title: An Exploration of Oxetanes: Synthesis and Relevance Source: Denmark Group Meeting Presentation URL: [Link]

-

Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC - PubMed Central URL: [Link]

-

Title: Oxetanes in Drug Discovery Campaigns Source: Semantic Scholar URL: [Link]

-

Title: Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks Source: RSC Publishing URL: [Link]

-

Title: Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization Source: PMC - NIH URL: [Link]

-

Title: Paternò–Büchi reaction Source: Wikipedia URL: [Link]

-

Title: Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: Synthesis of functionalised spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ResearchGate URL: [Link]

-

Title: Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis Source: PMC - NIH URL: [Link]

-

Title: Oxetane synthesis through the Paternò-Büchi reaction Source: Mendeley URL: [Link]

-

Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: ACS Medicinal Chemistry Letters - ACS Publications URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00936J [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 16. chemrxiv.org [chemrxiv.org]

The Oxetane Ring: A Bioisosteric Strategy for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of bioisosteres is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among the emerging motifs, the oxetane ring has garnered significant attention as a versatile bioisosteric replacement for commonly employed functional groups.[1][2][3] This guide provides a comprehensive technical overview of the oxetane ring as a bioisostere, delving into its fundamental properties, strategic applications in drug design, and the practical considerations for its synthesis and incorporation. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with field-proven insights to empower researchers in their quest for novel and effective therapeutics.

The Rise of the Oxetane Ring in Medicinal Chemistry

The oxetane scaffold, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a valuable tool in the medicinal chemist's arsenal.[1] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure makes it an attractive motif for addressing common challenges in drug development, such as poor solubility and metabolic instability.[1][2][4] Pioneering work by Carreira and collaborators at Roche first highlighted the potential of oxetanes as bioisosteres for gem-dimethyl and carbonyl groups, sparking a surge of interest within the pharmaceutical industry.[1][2]

Initially, concerns regarding the inherent ring strain and potential for chemical instability led to some hesitation in its widespread adoption.[1][2] However, subsequent research has demonstrated that the stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes exhibiting enhanced stability.[1][2] This growing understanding, coupled with advances in synthetic methodologies, has paved the way for the successful integration of oxetanes into numerous drug discovery programs.[1][5]

Physicochemical Properties and Bioisosteric Relationships

The utility of the oxetane ring as a bioisostere stems from its ability to mimic the steric and electronic properties of other functional groups while imparting beneficial changes to the overall molecular profile.

A Polar Surrogate for Non-Polar Groups

One of the most powerful applications of the oxetane ring is as a bioisosteric replacement for the gem-dimethyl group.[1][3][6] While the gem-dimethyl motif is often used to introduce steric bulk and block metabolic hotspots, it can also significantly increase lipophilicity, potentially leading to poor solubility and off-target effects. The oxetane ring offers a solution by providing similar steric hindrance with a significantly lower lipophilic contribution, due to the presence of the polar ether oxygen.[5][7] This substitution can lead to a dramatic improvement in aqueous solubility, in some cases by a factor of 4 to over 4000, while often concurrently reducing the rate of metabolic degradation.[7]

A Stable Mimic of the Carbonyl Group

The oxetane ring also serves as an effective bioisostere for the carbonyl group in ketones, esters, and amides.[1][3][6] The oxetane oxygen can act as a hydrogen bond acceptor, similar to the carbonyl oxygen, allowing it to maintain key interactions with biological targets.[5][8] However, the oxetane ring is metabolically more robust and not susceptible to the enzymatic hydrolysis that can be a liability for esters and amides.[3] This increased stability can lead to improved pharmacokinetic profiles and prolonged in vivo efficacy.

Modulation of Physicochemical Properties

The introduction of an oxetane ring can have a profound impact on a molecule's overall physicochemical properties:

-

Solubility: The inherent polarity of the oxetane ring generally leads to a significant increase in aqueous solubility.[1][4][5][7]

-

Lipophilicity (LogP/LogD): Replacement of lipophilic groups like gem-dimethyl with an oxetane typically reduces the molecule's LogP and LogD values.[1][5]

-

Metabolic Stability: Oxetanes can block metabolically labile sites and are often more resistant to enzymatic degradation than the groups they replace.[1][4][5][7]

-

Acidity/Basicity (pKa): The electron-withdrawing nature of the oxetane ring can lower the pKa of adjacent basic amines, which can be advantageous for optimizing permeability and reducing off-target ion channel interactions.[1][4]

-

Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring can improve a molecule's conformational profile, potentially leading to better target engagement and increased solubility.[1][2][4]

The following table summarizes the comparative effects of replacing common functional groups with an oxetane ring:

| Original Group | Property Affected | General Effect of Oxetane Replacement |

| gem-Dimethyl | Solubility | Increases |

| Lipophilicity | Decreases | |

| Metabolic Stability | Increases | |

| Carbonyl (Ketone) | Hydrogen Bonding | Maintains H-bond acceptor capability |

| Metabolic Stability | Increases | |

| Carbonyl (Ester/Amide) | Metabolic Stability | Significantly increases (resists hydrolysis) |

| Solubility | Generally increases |

Strategic Applications in Drug Design: Case Studies

The theoretical benefits of incorporating an oxetane ring have been validated in numerous preclinical and clinical drug candidates across various therapeutic areas.

Oncology: Enhancing Potency and Pharmacokinetics

In the development of kinase inhibitors, the oxetane moiety has been successfully employed to improve both potency and pharmacokinetic properties. For instance, in the optimization of Bruton's tyrosine kinase (BTK) inhibitors, the introduction of an oxetane ring led to compounds with improved solubility and metabolic stability, ultimately resulting in candidates with favorable in vivo profiles.[4][8] The oxetane can also be strategically placed to orient the molecule within the binding pocket, leading to enhanced target affinity.

Infectious Diseases: Overcoming Formulation Challenges

The development of antiviral agents often faces challenges related to poor solubility, hindering oral bioavailability. In the discovery of respiratory syncytial virus (RSV) inhibitors, the incorporation of an oxetane-spiro-fused piperidine moiety in the lead compound AZ-27 resulted in a potent inhibitor with improved physicochemical properties suitable for further development.[8]

FDA-Approved Drugs Containing an Oxetane Ring

While the widespread use of synthetic oxetanes in marketed drugs is a more recent phenomenon, several FDA-approved drugs feature this motif. The taxane family of anticancer agents, including paclitaxel (Taxol®), docetaxel, and cabazitaxel, all contain a fused oxetane ring that is crucial for their biological activity, acting as a conformational lock and a hydrogen bond acceptor.[8] Another example is orlistat (Xenical®), a lipase inhibitor used for weight management, which also contains an oxetane moiety.[8]

Synthetic Strategies and Practical Considerations

The successful implementation of an oxetane-based strategy requires a solid understanding of the available synthetic methodologies and the potential challenges associated with this strained ring system.

Key Synthetic Approaches

The synthesis of oxetane-containing molecules can be broadly categorized into two main strategies: de novo ring construction and the derivatization of pre-existing oxetane building blocks.

The formation of the strained four-membered ring presents a synthetic challenge due to unfavorable kinetics compared to the formation of three-, five-, or six-membered rings.[5] Common methods for de novo synthesis include:

-

Intramolecular Williamson Etherification: This classical approach involves the cyclization of a 1,3-halohydrin or a related substrate under basic conditions.[5] Careful selection of the leaving group and reaction conditions is crucial to minimize side reactions.[5]

-

Paternò–Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound and an alkene can directly form the oxetane ring. This method offers a convergent route to complex oxetanes.

-

Ring Contraction of 5-Membered Rings: Certain γ-lactones bearing a leaving group at the C-2 position can undergo alcoholysis followed by spontaneous intramolecular cyclization to afford oxetane carboxylic esters.[9]

Experimental Protocol: Intramolecular Williamson Etherification for Oxetane Synthesis

This protocol provides a general procedure for the synthesis of a 2,4-disubstituted oxetane from a 1,3-diol, as described by Nelson and co-workers.

Materials:

-

syn- or anti-1,3-diol

-

Acetyl bromide

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in hexanes)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Selective Bromination: To a solution of the 1,3-diol in anhydrous DCM at 0 °C, add acetyl bromide dropwise. Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the crude acetoxybromide.

-

Selective Deprotection: Dissolve the crude acetoxybromide in anhydrous THF and cool to -78 °C. Add DIBAL-H solution dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes at -78 °C. Quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and stir vigorously until a white precipitate forms. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 1-hydroxy-3-bromo intermediate.

-

Intramolecular Cyclization: Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and suspend the NaH in anhydrous THF. Cool the suspension to 0 °C. Add a solution of the crude 1-hydroxy-3-bromo intermediate in anhydrous THF dropwise to the NaH suspension. Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the formation of the oxetane product. Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired oxetane.

The increasing commercial availability of simple oxetane building blocks, such as oxetan-3-one and 3-aminooxetane, has greatly facilitated the incorporation of this motif.[1] These building blocks can be readily functionalized using a variety of standard organic transformations. For example, oxetan-3-one can undergo:

-

Reductive Amination: To introduce a variety of amine substituents at the 3-position.[1]

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form exocyclic double bonds, which can be further elaborated.[10]

-

Grignard and Organolithium Additions: To generate 3-substituted-3-hydroxyoxetanes.[10]

The following diagram illustrates the central role of oxetan-3-one as a versatile building block:

Caption: Synthetic diversification from the oxetan-3-one building block.

Challenges and Future Directions

Despite the significant progress in oxetane chemistry, several challenges remain:

-

Synthetic Accessibility: The synthesis of complex or highly substituted oxetanes can still be challenging and may require multi-step sequences.[1] The development of new, efficient, and scalable methods for oxetane synthesis is an ongoing area of research.[1]

-

Ring Stability: While 3,3-disubstituted oxetanes are generally stable, the ring can be susceptible to opening under strongly acidic conditions or in the presence of proximal nucleophiles.[1][10] A thorough evaluation of the stability of any new oxetane-containing compound under relevant physiological and formulation conditions is essential.

-

Predictive Modeling: The dataset of medicinally relevant oxetane-containing compounds is still growing, which can limit the accuracy of in silico predictive models for properties like metabolic fate.[1] As more data becomes available, these models are expected to improve.

The future of oxetanes in drug discovery is bright. Continued innovation in synthetic chemistry will undoubtedly expand the accessible chemical space of oxetane-containing molecules. Furthermore, a deeper understanding of the metabolic pathways of oxetanes will enable a more rational design of drug candidates with tailored pharmacokinetic profiles.

Conclusion

The oxetane ring has firmly established itself as a valuable bioisosteric tool in modern drug discovery. Its ability to favorably modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability provides a powerful strategy for overcoming common developability hurdles. By understanding the fundamental principles of oxetane bioisosterism, leveraging the available synthetic methodologies, and carefully considering the potential challenges, researchers can effectively harness the power of this unique heterocyclic motif to design the next generation of innovative medicines.

References

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13016–13044. [Link]

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

-

Jana, S., & Singh, M. S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115582. [Link]

-

Mykhailiuk, P. K., & Shishkin, O. V. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Carreira, E. M., & Fessard, T. C. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]

-

Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., & Di, L. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

-

Bull, J. A., & Symes, O. L. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-16. [Link]

-

Jurček, O., & Wicha, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101–148. [Link]

-

Jurček, O., & Wicha, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 10. chemrxiv.org [chemrxiv.org]

Oxetan-3-amine oxalate molecular weight and formula

An In-Depth Technical Guide to Oxetan-3-amine Oxalate for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with oxetane-containing scaffolds. We will delve into the core characteristics, synthesis, and strategic applications of this compound, a pivotal building block in modern medicinal chemistry.

The Ascendancy of the Oxetane Moiety in Drug Design

The oxetane ring, a four-membered heterocycle containing an oxygen atom, has transitioned from a synthetic curiosity to a cornerstone motif in contemporary drug discovery.[1] Its unique stereoelectronic properties offer a compelling alternative to more traditional isosteres. The incorporation of an oxetane can profoundly and beneficially influence a molecule's physicochemical profile, including aqueous solubility, lipophilicity, metabolic stability, and conformational rigidity.[2][3]

Historically, chemists were often wary of the strained four-membered ring, anticipating instability and synthetic challenges.[1] However, extensive research has demonstrated the oxetane core's surprising tolerance to a wide array of reaction conditions, leading to its incorporation into numerous clinical and preclinical drug candidates.[2][4] Oxetanes can serve as effective surrogates for gem-dimethyl groups or carbonyl groups, providing similar spatial arrangements while introducing advantageous polarity.[3][5] This guide focuses specifically on Oxetan-3-amine and its oxalate salt, one of the most widely utilized oxetane building blocks.[1]

Core Physicochemical & Structural Data

This compound is the salt formed between the basic oxetan-3-amine and the dicarboxylic oxalic acid. This salt form is often preferred for its crystalline nature, improved stability, and ease of handling compared to the free amine.

Molecular Formula and Weight

A critical first step in any experimental design is the precise characterization of the reagents. Based on the structures of oxetan-3-amine and oxalic acid, we can determine the molecular formula and weight of the resulting 1:1 oxalate salt.

-

Oxetan-3-amine: C₃H₇NO (Molecular Weight: 73.095 g/mol )[6]

-

Oxalic Acid: C₂H₂O₄ (Molecular Weight: 90.03 g/mol )

-

This compound (1:1): C₅H₉NO₅

The molecular weight is calculated as the sum of its constituent parts:

Molecular Weight = 73.095 g/mol + 90.03 g/mol = 163.125 g/mol

Data Summary Table

For clarity and rapid reference, the key quantitative data for Oxetan-3-amine and its oxalate salt are summarized below.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Oxetan-3-amine | oxetan-3-amine | C₃H₇NO | 73.095 | 21635-88-1[6] |

| This compound | oxetan-3-aminium oxalate | C₅H₉NO₅ | 163.125 | Not specified |

Note: While the parent amine has a specific CAS number, the oxalate salt may not have a dedicated CAS number and is often identified by the CAS of the free base.

Synthesis and Chemical Reactivity

The synthetic accessibility of oxetane building blocks has dramatically improved, enabling their broader use in structure-activity relationship (SAR) studies.[3] Oxetan-3-one is a key precursor for a vast number of 3-substituted oxetanes, including oxetan-3-amine.[1][7]

Synthetic Pathway Overview

A common and efficient route to synthesize this compound begins with the readily available Oxetan-3-one. The ketone is converted to the amine via reductive amination, which is then precipitated as the oxalate salt.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Reductive Amination